molecular formula C15H14ClFN2O2 B5078982 2-(2-chloro-4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propanamide

2-(2-chloro-4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B5078982
M. Wt: 308.73 g/mol
InChI Key: KPLHODJKBQEOBD-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propanamide is an organic compound with a complex structure that includes a chlorinated and fluorinated phenoxy group, a pyridinylmethyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-fluorophenol with an appropriate base to form the phenoxide ion.

    Nucleophilic Substitution: The phenoxide ion then undergoes nucleophilic substitution with a suitable halogenated propanamide derivative to form the intermediate compound.

    Coupling with Pyridinylmethyl Group: The intermediate is then coupled with a pyridin-2-ylmethyl group under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-chloro-4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide
  • 2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)propanamide
  • 2-(2-chloro-4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propanamide

Uniqueness

2-(2-chloro-4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-10(21-14-6-5-11(17)8-13(14)16)15(20)19-9-12-4-2-3-7-18-12/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLHODJKBQEOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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